2-(4-Phenethyl-phenyl)-ethylamine hydrochloride
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Overview
Description
2-(4-Phenethyl-phenyl)-ethylamine hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Phenethyl Group: This step involves the alkylation of benzene with ethyl bromide in the presence of a strong base to form phenethyl benzene.
Introduction of the Amine Group: The phenethyl benzene is then subjected to nitration, followed by reduction to introduce the amine group.
Formation of the Hydrochloride Salt: Finally, the amine compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenethyl-phenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
2-(4-Phenethyl-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Phenethyl-phenyl)-ethylamine hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-[4-(2-phenylethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-5,8-11H,6-7,12-13,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMAQOTQCKPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695917 |
Source
|
Record name | 2-[4-(2-Phenylethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-29-2 |
Source
|
Record name | 2-[4-(2-Phenylethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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